4-Prop-2-ynylcyclohexanecarboxylic acid
Description
4-Prop-2-ynylcyclohexanecarboxylic acid is a cyclohexane derivative substituted at the 4-position with a propargyl (prop-2-ynyl) group and a carboxylic acid functional group. Its IUPAC name reflects the alkyne substituent and cyclohexane backbone.
Properties
CAS No. |
250682-80-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-prop-2-ynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,8-9H,3-7H2,(H,11,12) |
InChI Key |
ZYJXERACFBLAME-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Effects :
- The alkyne group in this compound confers unique reactivity (e.g., azide-alkyne cycloaddition), absent in isopropyl or alkenyl analogs .
- Isopropyl and propyl substituents increase lipophilicity, favoring membrane permeability but reducing solubility in polar solvents .
Ring Structure :
- Saturated cyclohexane (target compound) adopts chair conformations, minimizing steric hindrance compared to unsaturated cyclohexene derivatives (e.g., 23635-14-5), which exhibit planar geometry and higher reactivity in cycloadditions .
- Aromatic rings (e.g., pyrimidine or benzene) enhance thermal stability and electronic conjugation, as seen in 1221725-88-7 and 2438-05-3 .
Physicochemical Properties :
- The alkyne group moderately reduces logP compared to isopropyl analogs due to its polarizable triple bond.
- Unsaturated analogs (e.g., cyclohexene derivatives) exhibit lower logP values due to reduced hydrophobicity .
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